molecular formula C6H13Cl2N3O B2411029 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride CAS No. 1989672-17-4

2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride

Cat. No. B2411029
CAS RN: 1989672-17-4
M. Wt: 214.09
InChI Key: SGZJRKAWWVRTKU-UHFFFAOYSA-N
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Description

“2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1197228-24-2 . It has a molecular weight of 214.09 . The IUPAC name is 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride . It is a powder in physical form .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name and InChI code . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound's related substance, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, was isolated as dihydrochloride tetrahydrate. This substance demonstrates interesting crystal structures and transformation behaviors, making it relevant in solid-state chemistry and material science research (Štefan et al., 2020).

Antifungal Applications

  • Imidazole derivatives, including those related to the compound , have been studied for their antifungal properties. Research has shown that chloro and amino derivatives of imidazole exhibit significant antifungal activities, particularly against Candida species (Artico et al., 1993).

Role in Protein Modification

  • Imidazole derivatives play a role in the formation of advanced glycation end-products in proteins. These modifications are relevant in the study of diabetes and neurodegenerative diseases (Nemet et al., 2006).

Development of Ionic Liquids

  • Imidazole-related compounds have been used in synthesizing protic hydroxylic ionic liquids with variable basicity. These ionic liquids are significant in research on materials science and electrochemistry (Shevchenko et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

2-amino-2-(3-methylimidazol-4-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c1-9-4-8-2-6(9)5(7)3-10;;/h2,4-5,10H,3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZJRKAWWVRTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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